BenchChemオンラインストアへようこそ!

5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole

Physicochemical profiling Drug-likeness optimization Metabolic stability

5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole combines a 5-bromo handle for Pd-catalyzed cross-coupling, a 6-methyl group for electronic tuning, and an N1-oxetan-3-yl substituent that improves aqueous solubility (up to 4000-fold vs. gem-dimethyl) and metabolic stability. This trifunctional design streamlines parallel synthesis of PROTACs, LRRK2 inhibitors, and kinase inhibitors, avoiding low-yield late-stage alkylation. ≥98% purity ensures consistent SAR data. Choose this scaffold over simpler analogs to preserve the synergistic reactivity and ADME advantages critical for lead optimization.

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
Cat. No. B11766941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Br)C=NN2C3COC3
InChIInChI=1S/C11H11BrN2O/c1-7-2-11-8(3-10(7)12)4-13-14(11)9-5-15-6-9/h2-4,9H,5-6H2,1H3
InChIKeyLCXOXUOIBWXUTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole as a Dual-Functional Building Block for PROTAC Development and Kinase Inhibitor Synthesis


5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole (CAS: 1562397-43-6) is an N1-oxetanyl-substituted indazole derivative with a molecular formula of C11H11BrN2O and a molecular weight of 267.12 . This compound belongs to the class of heterocyclic building blocks extensively utilized in medicinal chemistry, particularly as a synthetic intermediate for pharmaceutical development and oncological research . Its structural features—the 5-bromo handle for cross-coupling, the 6-methyl group for modulating steric and electronic properties, and the N1-oxetan-3-yl substituent for enhancing physicochemical and pharmacokinetic profiles—position it as a versatile scaffold for generating diverse compound libraries .

Why Generic Indazole Analogs Cannot Substitute for 5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole in Advanced Medicinal Chemistry


Generic substitution with simpler indazole analogs such as 5-bromo-6-methyl-1H-indazole (CAS: 885223-72-3) or 5-bromo-1-(oxetan-3-yl)-1H-indazole (CAS: 1562397-40-3) is inadequate for advanced drug discovery programs due to the synergistic contribution of all three structural features in 5-bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole. The oxetan-3-yl substituent at the N1 position confers significantly improved aqueous solubility and metabolic stability compared to unsubstituted or alkyl-substituted indazoles , with literature demonstrating that oxetane replacement of gem-dimethyl groups can increase aqueous solubility by 4- to over 4000-fold while reducing metabolic degradation rates [1]. Simultaneously, the 5-bromo group provides a critical synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions essential for constructing complex bioactive molecules [2]. The 6-methyl group modulates electronic density on the indazole ring and contributes to conformational restriction, parameters that cannot be replicated by des-methyl or differently substituted analogs. Omitting any one of these three features results in a compound with fundamentally different reactivity, physicochemical properties, or both, thereby altering downstream synthetic outcomes and biological performance.

Quantitative Differentiation Evidence: 5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole vs. Closest Analogs


Enhanced Aqueous Solubility and Reduced Lipophilicity via N1-Oxetanyl Substitution Compared to Unsubstituted Indazole Core

The N1-oxetan-3-yl substituent in 5-bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole confers improved physicochemical properties relative to the unsubstituted 5-bromo-6-methyl-1H-indazole (CAS: 885223-72-3). Oxetane introduction reduces lipophilicity and increases aqueous solubility, addressing a common limitation of indazole-containing compounds [1].

Physicochemical profiling Drug-likeness optimization Metabolic stability

P450-Independent Metabolic Clearance Pathway via Microsomal Epoxide Hydrolase (mEH) Hydrolysis

The oxetan-3-yl group in 5-bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole directs metabolic clearance through microsomal epoxide hydrolase (mEH)-mediated hydrolysis rather than cytochrome P450 (CYP) oxidation, potentially reducing CYP-mediated drug-drug interaction (DDI) liability compared to non-oxetane-containing indazole analogs [1].

Drug metabolism ADME optimization Metabolic stability

Concurrent 5-Bromo and 6-Methyl Substitution Enables Regioselective Derivatization Not Accessible with 5-Bromo-1-(oxetan-3-yl)-1H-indazole

5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole contains both a 5-bromo handle for cross-coupling and a 6-methyl group for modulating electronic and steric properties, enabling regioselective functionalization that cannot be achieved with 5-bromo-1-(oxetan-3-yl)-1H-indazole (CAS: 1562397-40-3), which lacks the 6-methyl substituent .

Synthetic chemistry Cross-coupling Library synthesis

High Purity Specification (≥98%) Ensures Reproducibility in Multi-Step Synthetic Sequences

5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole is commercially available with a minimum purity specification of 98% (NLT 98%) from qualified vendors, ensuring consistent performance in multi-step synthetic sequences where impurity accumulation can compromise yields and complicate purification .

Quality control Synthetic reproducibility Procurement specification

Optimal Research and Industrial Application Scenarios for 5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole


Synthesis of LRRK2 Kinase Inhibitors for Parkinson's Disease Research

The 5-bromo-6-methyl-1H-indazole core scaffold has been employed in the preparation of LRRK2 (leucine-rich repeat kinase 2) inhibitors, a key therapeutic target for Parkinson's disease [1]. The N1-oxetan-3-yl substituted derivative 5-bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole offers enhanced physicochemical properties relative to the unsubstituted core , making it particularly valuable for generating LRRK2-targeted compound libraries with improved metabolic stability and solubility profiles. The 5-bromo group serves as a versatile handle for late-stage diversification via Suzuki-Miyaura coupling to introduce diverse aryl and heteroaryl pharmacophores [2].

Construction of PROTAC Degraders Targeting Epigenetic Proteins (BRD4, CBP/p300)

The combination of a bromo handle and an oxetane-containing indazole scaffold makes 5-bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole an ideal building block for synthesizing PROTAC (proteolysis-targeting chimera) molecules targeting bromodomain-containing proteins such as BRD4 and CBP/p300 [1]. The oxetan-3-yl group provides a metabolically stable linker attachment point with reduced CYP liability due to mEH-directed clearance , while the 5-bromo position enables efficient conjugation to E3 ligase ligands via palladium-catalyzed cross-coupling. This dual functionality supports systematic exploration of linker attachment vectors and ternary complex formation efficiency [2].

Lead Optimization for Kinase-Targeted Oncology Programs Requiring Improved ADME Profiles

Indazole derivatives are well-established kinase inhibitor scaffolds with demonstrated anti-tumor, anti-inflammatory, and analgesic activities [1]. 5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole provides a pre-functionalized indazole core with the oxetane moiety already installed, eliminating the need for late-stage N1-alkylation that often proceeds with poor yields. The oxetane group confers up to 4000-fold improvements in aqueous solubility and reduces metabolic degradation rates compared to gem-dimethyl analogs , directly addressing common ADME liabilities of kinase inhibitors. The 6-methyl group provides additional SAR dimensionality for optimizing target engagement and selectivity [2].

Parallel Synthesis of Diversified Indazole Libraries via Automated Cross-Coupling Platforms

The 5-bromo substituent in 5-bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole provides a reliable synthetic handle for high-throughput parallel synthesis using automated cross-coupling platforms [1]. This enables systematic exploration of diverse aryl, heteroaryl, amine, and ether substituents at the C5 position while maintaining the metabolically advantageous N1-oxetanyl and C6-methyl groups constant. The ≥98% purity specification ensures consistent reaction performance across large compound arrays, minimizing batch-to-batch variability that can confound SAR interpretation in medicinal chemistry campaigns. This scenario is particularly valuable for hit-to-lead and lead optimization phases where comprehensive SAR understanding is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.